molecular formula C9H8O3 B1222616 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde CAS No. 64179-67-5

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

Cat. No. B1222616
CAS RN: 64179-67-5
M. Wt: 164.16 g/mol
InChI Key: TVBNTFVSONEKOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxine derivatives, including the 2-carbaldehyde variant, has been explored through various methods. One notable method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, which provides a significant degree of stereoselectivity with the formation of Z isomers preferentially or exclusively. The configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction, which helps in understanding the stereochemistry and spatial arrangement of atoms within the molecule. This structural information is crucial for designing synthesis strategies and predicting reactivity and properties (Gabriele et al., 2006).

Scientific Research Applications

Synthesis of Neolignan Analogues

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde derivatives have been utilized in the synthesis of neolignan analogues. A notable example is the synthesis of 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol, showcasing its utility in creating complex organic structures (Ganesh, Sharma, & Krupadanam, 2001).

Development of Stereoselective Syntheses

  • Research indicates the potential for developing stereoselective syntheses involving 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde. This includes synthesis methods for producing compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation-cyclization reactions, demonstrating its role in creating specific stereochemical configurations (Gabriele et al., 2006).

Utilization in Heterocyclic Chemistry

  • In heterocyclic chemistry, 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has been applied to synthesize methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates. This illustrates its versatility in constructing diverse heterocyclic frameworks (Ahn, Lim, & Lee, 2008).

Bioactive Compound Synthesis

  • Research involving 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde has led to the development of bioactive compounds. For instance, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized and studied for its structural properties and potential anti-inflammatory activity (Hema et al., 2020).

Catalysis and Green Chemistry Applications

  • The compound has been used in green chemistry, as seen in the nano-TiO2/SiO2 catalyzed synthesis of α-aminophosphonates. This research underscores the compound's potential in environmentally friendly chemical processes and catalysis (Sravya et al., 2018).

Antioxidant Activity Research

  • Studies have also explored the antioxidant properties of derivatives of 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde. This includes research on α-aminophosphonates with potential antioxidant activity, highlighting its relevance in biological and pharmacological contexts (Sundar et al., 2014).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNTFVSONEKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982702
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

CAS RN

64179-67-5
Record name 2-Formyl-1,4-benzodioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
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2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Reactant of Route 3
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
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Reactant of Route 5
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Reactant of Route 6
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

Citations

For This Compound
1
Citations
JS Arya, MM Joseph, DR Sherin, JB Nair… - Journal of Medicinal …, 2019 - ACS Publications
Hydnocarpin (Hy) is a flavonoid isolated and purified from the seeds of Hydnocarpus wightiana Blume. Herein, we have developed a built-in semi-synthetic modification on Hy by one-…
Number of citations: 27 pubs.acs.org

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